Cobaltocene, also known as bis(cyclopentadienyl)cobalt(II), is an organocobalt compound with the chemical formula Co(C₅H₅)₂. It appears as a dark purple solid that readily sublimes at slightly elevated temperatures. Discovered shortly after ferrocene, cobaltocene is categorized as a metallocene, characterized by a metal center sandwiched between two cyclopentadienyl rings. The cobalt atom in cobaltocene has 19 valence electrons, which is one more than the typical 18-electron configuration found in many organotransition metal complexes. This additional electron resides in an antibonding orbital, resulting in longer Co–C bond lengths compared to those in ferrocene .
The compound is highly reactive, particularly with oxygen, necessitating careful handling under inert conditions. Cobaltocene's unique electronic structure contributes to its distinct chemical behavior, making it a subject of interest in organometallic chemistry .
Cobaltocene is a classic example of a metallocene, a category of organometallic compounds where a transition metal atom is sandwiched between two cyclopentadienyl (Cp) rings. The study of cobaltocene has been instrumental in understanding the bonding between metals and organic ligands in these complexes . Its well-defined structure and ease of synthesis make it a valuable reference compound for investigating new organometallic reactions and catalysts.
Cobaltocene exhibits interesting redox behavior. It can undergo one-electron reduction to form the stable cobaltocene radical anion (CoCp2*-). Conversely, it can be oxidized to form the cobaltocenium cation (CoCp2+). This reversible electron transfer process makes cobaltocene a valuable tool for studying electron transfer reactions in various scientific disciplines . For instance, cobaltocene is used as an internal reference for cyclic voltammetry experiments due to its well-defined redox peak.
Cobaltocene's ability to reversibly accept and donate electrons makes it a potential candidate for n-type dopants in organic electronics. Studies have shown that incorporating cobaltocene into organic materials like copper phthalocyanine thin films can improve their conductivity . This research paves the way for the development of novel organic electronic devices with tailored properties.
Cobaltocene serves as a precursor for the synthesis of various cobalt-containing materials. Researchers have explored its use as a metal organic precursor for depositing thin films of cobalt using techniques like atomic layer deposition . Additionally, cobaltocene can be used as a reducing agent to synthesize high-quality graphene oxide thin films at room temperature, offering a simpler approach for producing these materials .
Cobaltocene is typically synthesized through the reaction of sodium cyclopentadienide with anhydrous cobalt(II) chloride in tetrahydrofuran (THF). The reaction generates sodium chloride as a byproduct and results in the formation of cobaltocene, which can be purified via vacuum sublimation . Recent studies have explored alternative synthetic routes that allow for the creation of derivatives with varying electron counts, expanding the scope of metallocene chemistry .
Cobaltocene has several applications in both academic research and industrial contexts:
Studies on the interactions of cobaltocene with various substrates reveal its capacity to participate in complex formation and substitution reactions. Research highlights its ability to engage with electron acceptors and other reactive species, demonstrating its versatility as a reagent in synthetic chemistry. Additionally, investigations into its interactions with biological molecules may provide insights into potential therapeutic applications
Cobaltocene is part of a broader family of metallocenes that includes other organometallic compounds such as ferrocene and nickelocene. Below is a comparison highlighting the uniqueness of cobaltocene: Cobaltocene's unique properties stem from its electronic configuration and reactivity patterns, distinguishing it from other metallocenes like ferrocene and nickelocene. Its ability to easily lose an electron makes it particularly interesting for applications requiring strong reducing agents or specific catalytic activities
Flammable;Irritant;Health Hazard Compound Formula Electron Count Unique Features Cobaltocene Co(C₅H₅)₂ 19 Paramagnetic; strong reducing agent; reacts readily with oxygen Ferrocene Fe(C₅H₅)₂ 18 Stable; less reactive than cobaltocene; used extensively in electrochemistry Nickelocene Ni(C₅H₅)₂ 18 More stable to hydrolysis; does not dimerize like rhodocene Decamethylcobaltocene Co(C₅Me₅)₂ 19 Enhanced reducing power due to methyl groups; soluble in non-polar solvents
Purity
Physical Description
Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS]
Hydrogen Bond Acceptor Count
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GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (88.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (88.64%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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Dates
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